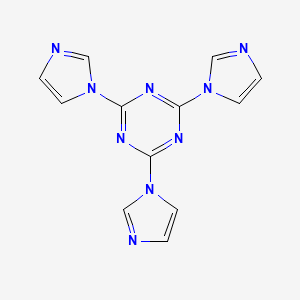

2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine is a heterocyclic compound that features a triazine ring substituted with three imidazole groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine typically involves the cyclization of aldehydes with ammonium iodide as the nitrogen source. This process is catalyzed by iron under air atmosphere, resulting in the formation of symmetrical and unsymmetrical 1,3,5-triazines . The reaction conditions are generally mild, and the yields range from 18% to 72% .

Industrial Production Methods: The use of inexpensive and readily available ammonium salts as the nitrogen source makes this method economically viable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The imidazole groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Applications De Recherche Scientifique

2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and coordination polymers.

Medicine: Investigated for its potential use in drug design and development due to its unique structural properties.

Industry: Utilized in the production of advanced materials, including catalysts and sensors.

Mécanisme D'action

The mechanism of action of 2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The imidazole groups can coordinate with metal ions, making the compound useful in catalysis and coordination chemistry. Additionally, the triazine ring can participate in various chemical reactions, contributing to the compound’s versatility.

Comparaison Avec Des Composés Similaires

- 2,4,6-Tris(1H-imidazol-1-yl)-1,3,5-triazine

- 2,4,6-Tris(1H-1,2,4-triazol-1-yl)-1,3,5-triazine

- 3,5-Bis(1H-imidazol-1-yl)pyridine

Uniqueness: 2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine is unique due to its specific substitution pattern and the presence of three imidazole groups. This structural arrangement imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve .

Activité Biologique

2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine (TIPT) is a heterocyclic compound that has gained attention for its potential biological activities. This article aims to explore the synthesis, characterization, and biological properties of TIPT, particularly its antimicrobial and anticancer activities.

Synthesis and Characterization

The synthesis of TIPT involves the reaction of imidazole derivatives with triazine precursors. The compound can be synthesized using various methods, including condensation reactions that yield high purity and yield rates. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the structure of TIPT. For instance, NMR spectra show characteristic peaks indicating the presence of imidazole and triazine moieties .

Antimicrobial Activity

TIPT has shown significant antimicrobial properties against various pathogens. Studies indicate that it exhibits moderate to potent activity against both bacterial and fungal strains. For example:

- Bacterial Activity : In vitro studies have demonstrated that TIPT exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that TIPT is effective at low concentrations .

- Fungal Activity : TIPT has also been evaluated for antifungal activity against Candida albicans and Aspergillus niger. The results indicate that it possesses considerable antifungal properties, making it a candidate for further exploration in antifungal therapies .

Anticancer Activity

Research has highlighted the potential of TIPT as an anticancer agent. The compound has been tested against various cancer cell lines:

- Cell Line Studies : In vitro assays reveal that TIPT exhibits cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values indicate that TIPT could inhibit cell proliferation effectively at micromolar concentrations .

- Mechanism of Action : Preliminary studies suggest that TIPT may induce apoptosis in cancer cells through mitochondrial pathways, although detailed mechanisms remain to be elucidated.

Table 1: Antimicrobial Activity of TIPT

| Microorganism | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Bacterial | 32 |

| Escherichia coli | Bacterial | 64 |

| Candida albicans | Fungal | 16 |

| Aspergillus niger | Fungal | 32 |

Table 2: Anticancer Activity of TIPT

| Cell Line | Type | IC50 (µM) |

|---|---|---|

| HeLa | Cervical | 12.5 |

| MCF-7 | Breast | 15.0 |

| A549 | Lung | 20.0 |

Case Studies

- Study on Antimicrobial Properties : A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of TIPT against a panel of clinical isolates. Results indicated that TIPT significantly inhibited the growth of resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms .

- Anticancer Research : Another research project focused on the anticancer properties of TIPT found that it not only inhibited cell growth but also enhanced the efficacy of existing chemotherapeutic agents when used in combination treatments . This synergistic effect highlights the compound's potential as an adjunct therapy in cancer treatment.

Propriétés

IUPAC Name |

2,4,6-tri(imidazol-1-yl)-1,3,5-triazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N9/c1-4-19(7-13-1)10-16-11(20-5-2-14-8-20)18-12(17-10)21-6-3-15-9-21/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGAYRKEBXJPJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=NC(=NC(=N2)N3C=CN=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.